Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate

Description

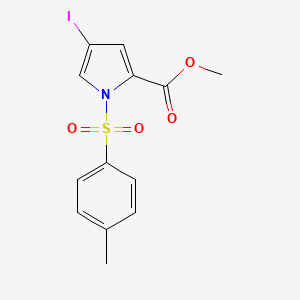

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position, an iodine atom at the 4-position, and a methyl ester at the 2-position of the pyrrole ring. The ester moiety enhances solubility in organic solvents and provides a handle for further derivatization.

Properties

IUPAC Name |

methyl 4-iodo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRTTYVSXENOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732671 | |

| Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869886-85-1 | |

| Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride (TsCl) in the presence of a base such as pyridine.

Iodination: The iodination at the 4-position can be achieved using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA).

Esterification: The methyl ester group can be introduced by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Oxidation: Oxidizing agents (e.g., KMnO4, OsO4), solvents (e.g., acetone, water).

Major Products

Substitution: Various substituted pyrrole derivatives.

Reduction: Methyl 4-iodo-1-tosyl-1H-pyrrole-2-methanol.

Oxidation: Pyrrole-2,5-diones.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate has the molecular formula C11H10INO3S and a CAS number of 40740-41-8. The compound features a pyrrole ring substituted with an iodine atom and a tosyl group, which enhances its reactivity and functionalization potential.

Medicinal Chemistry

Building Block for Drug Development

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting different biological pathways. For instance, it has been utilized in synthesizing inhibitors of protein kinases, which are crucial in cancer therapy .

Case Studies

Several studies have reported on the efficacy of derivatives synthesized from this compound:

- A study highlighted the synthesis of pyrrole-based compounds that exhibited significant inhibition of ERK protein kinase, showcasing their potential as therapeutic agents against cancer .

- Another research focused on the modification of pyrrole derivatives to enhance their pharmacokinetic properties, demonstrating how this compound can be a precursor for more potent drugs .

Material Science

Functional Materials

In material science, this compound is explored for its potential in creating functional materials. Its ability to undergo polymerization reactions makes it suitable for developing advanced materials with specific properties, such as conductivity or mechanical strength.

Applications in Coatings and Polymers

Research indicates that this compound can be incorporated into polymer matrices to enhance their performance characteristics. For example:

- It has been used in the formulation of coatings that require enhanced durability and resistance to environmental degradation .

Synthesis of Complex Molecules

Versatile Synthetic Intermediate

The compound's unique structure allows it to act as a versatile synthetic intermediate in organic chemistry. It can be transformed into various derivatives through nucleophilic substitutions and other reactions, making it valuable for synthesizing complex molecules.

Table: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Synthesis of kinase inhibitors | Pyrrole-based anticancer agents |

| Material Science | Creation of functional polymers | Enhanced coatings |

| Organic Synthesis | Building block for complex organic molecules | Various modified pyrroles |

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Substituents : Formyl (4-position), methyl (1-position), ester (2-position).

- Physical Properties : Melting point = 100–101°C .

- Key Differences: The formyl group at the 4-position is electron-withdrawing, directing electrophilic substitution to the 3- and 5-positions of the pyrrole ring. In contrast, the iodo group in the target compound is a bulky halogen that facilitates cross-coupling reactions. Applications: The formyl derivative may serve as a precursor for Schiff base synthesis, whereas the iodo-tosyl compound is tailored for transition-metal-catalyzed reactions.

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1-tosyl-1H-pyrrole-2-carboxylate

- Molecular Formula : C₂₂H₂₃ClN₃O₄S

- Molecular Weight : 484.95 g/mol

- Substituents: Chloro-pyridinyl-isopropylamino (4-position), tosyl (1-position), ester (2-position).

- The chlorine atom may increase electrophilicity at the pyridine ring, contrasting with the iodo group’s role in facilitating substitution or coupling reactions. Applications: This compound’s complexity suggests utility in medicinal chemistry (e.g., kinase inhibitors), whereas the iodo-tosyl derivative is more suited for synthetic scaffolding.

Table 1: Comparative Analysis of Key Features

| Compound Name | Molecular Weight (g/mol) | Substituent Features | Reactivity & Applications |

|---|---|---|---|

| Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate | 405.07 | Iodo (cross-coupling site), tosyl (leaving group), ester (derivatization) | Suzuki coupling, intermediate in drug synthesis |

| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | 167.16 | Formyl (electrophilic reactivity), methyl (low steric hindrance) | Schiff base formation, nucleophilic substitution |

| Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1-tosyl-1H-pyrrole-2-carboxylate | 484.95 | Chloro-pyridinyl-isopropylamino (H-bonding, aromaticity), tosyl | Medicinal chemistry, supramolecular assembly |

Research Findings and Functional Insights

- Electronic Effects : The tosyl group’s strong electron-withdrawing nature deactivates the pyrrole ring toward electrophilic substitution compared to methyl-protected analogs .

- Hydrogen Bonding: The isopropylamino group in the pyridinyl derivative () can participate in hydrogen-bonding networks, influencing crystallization behavior . In contrast, the iodo-tosyl compound’s sulfonyl group may act as a hydrogen-bond acceptor but lacks donor capacity.

- Synthetic Utility : The iodine atom in the target compound offers advantages in palladium-catalyzed reactions, whereas the formyl group in ’s compound is more reactive toward nucleophiles like hydrazines or Grignard reagents.

Biological Activity

2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C₁₁H₂₁Cl₂N₃O

- Molecular Weight : 282.21 g/mol

- CAS Number : 1361116-18-8

- IUPAC Name : 2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol; dihydrochloride

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride. The compound has been evaluated against various pathogens, with findings indicating:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Minimum Bactericidal Concentration (MBC) : The MBC values confirmed its bactericidal activity, effectively eliminating the tested strains .

- Biofilm Inhibition : Inhibition of biofilm formation was noted, which is critical in combating chronic infections associated with biofilm-producing bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the piperidine and pyrazole moieties contributes significantly to its antimicrobial effectiveness. Variations in substituents on the pyrazole ring have been shown to affect potency, highlighting the importance of SAR studies in optimizing compound efficacy .

Case Studies

Several case studies have investigated the efficacy of this compound:

- In Vitro Studies : A study conducted on various derivatives of pyrazole compounds demonstrated that modifications led to enhanced antimicrobial activity, particularly against Gram-positive bacteria .

- Comparative Analysis : Comparative studies with other known antimicrobial agents revealed that 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride showed superior activity against certain resistant strains, making it a candidate for further development .

Data Summary

| Activity Type | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 | 0.25 |

| Antimicrobial | Escherichia coli | 0.25 | Not specified |

| Biofilm Formation Inhibition | Staphylococcus epidermidis | Significant reduction observed | Not applicable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate, and what intermediates are critical?

- Methodology : The synthesis involves sequential functionalization of pyrrole cores. Tosylation (introducing the tosyl group) typically precedes iodination due to steric and electronic considerations. Key intermediates include the non-tosylated pyrrole ester and the iodinated precursor. Electrophilic substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) are common. Similar protocols for pyrrole derivatives are described in and , where acyl chlorides and electrophilic agents are employed .

- Validation : Monitor intermediates via TLC and confirm structures using -NMR (e.g., disappearance of NH protons post-tosylation).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : -NMR identifies aromatic protons (δ 6.5–7.5 ppm for pyrrole) and tosyl methyl groups (δ 2.4 ppm). -NMR confirms ester carbonyl (δ ~165 ppm) and iodine-substituted carbon (δ ~90 ppm).

- IR : Ester C=O stretches (~1720 cm) and sulfonyl S=O (~1350, 1150 cm) are diagnostic.

- X-ray crystallography : Resolve structural ambiguities using SHELX for refinement . highlights Hirshfeld analysis for validating intermolecular interactions in similar esters .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Applications : The iodinated and tosylated pyrrole core serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl systems for drug discovery. demonstrates analogous compounds used in amide formation for enzyme inhibitors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electron distribution : Calculate Fukui functions (local softness) to identify nucleophilic (iodine site) and electrophilic (ester carbonyl) regions .

- Transition-state modeling : Use Gaussian or ORCA software to simulate Pd-catalyzed coupling pathways. Compare activation energies for different ligands (e.g., PPh vs. SPhos).

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- Refinement : Use SHELXL to address disorder or twinning. Adjust thermal parameters and validate hydrogen bonding via PLATON .

- Complementary data : Cross-validate with -NCPMAS solid-state NMR to confirm crystallographic assignments.

- Case Study : employed Hirshfeld surfaces to resolve packing ambiguities in a related pyrrole carboxylate .

Q. How can synthetic yields be optimized, and what parameters are critical?

- Variables to test :

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for iodination efficiency.

- Catalyst systems : Screen Pd catalysts (e.g., Pd(OAc), PdCl) with ligands (XPhos, DavePhos) for coupling steps.

- Monitoring : Use in-situ FTIR to track iodine incorporation or HPLC to quantify intermediates (as in ) .

Q. What are the challenges in analyzing stereochemical outcomes in derivatives of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.